molecular formula C14H10FNO4 B6393121 4-(4-Fluoro-3-methoxycarbonylphenyl)picolinic acid, 95% CAS No. 1261907-82-7

4-(4-Fluoro-3-methoxycarbonylphenyl)picolinic acid, 95%

Cat. No. B6393121
CAS RN: 1261907-82-7
M. Wt: 275.23 g/mol
InChI Key: FHJNNEKMJHCTOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluoro-3-methoxycarbonylphenyl)picolinic acid (4-FMPPA) is a synthetic organic compound that has been developed for use in a variety of scientific research applications. It is a colorless, odorless, and crystalline solid with a molecular formula of C11H11FO3N2. 4-FMPPA has a melting point of 144-145°C and is soluble in water and organic solvents.

Mechanism of Action

4-(4-Fluoro-3-methoxycarbonylphenyl)picolinic acid, 95% has been shown to interact with proteins in a variety of ways. It binds to tyrosinase, a copper-containing enzyme, as a substrate, and it can also bind to metal ions, including copper and zinc, as a ligand. It has also been shown to interact with proteins in a non-covalent manner, and to interact with enzymes involved in cellular metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Fluoro-3-methoxycarbonylphenyl)picolinic acid, 95% have not been extensively studied. However, it has been shown to interact with proteins and enzymes involved in cellular metabolism, and it has also been shown to bind to metal ions and to act as a fluorescent probe for the detection of proteins.

Advantages and Limitations for Lab Experiments

4-(4-Fluoro-3-methoxycarbonylphenyl)picolinic acid, 95% has a number of advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 144-145°C and a solubility in water and organic solvents. It is also relatively inexpensive compared to other compounds used for similar purposes. However, it has some limitations as well. For example, it is not as fluorescent as other compounds used for similar purposes, and it has not been extensively studied in terms of its biochemical and physiological effects.

Future Directions

There are a number of potential future directions for the use of 4-(4-Fluoro-3-methoxycarbonylphenyl)picolinic acid, 95% in scientific research. These include further studies into its biochemical and physiological effects, as well as its potential use as a fluorescent probe for the detection of proteins, as a substrate for tyrosinase, and as a ligand for the binding of metal ions. Additionally, further research could be conducted into its potential use as a tool for studying the structure of proteins and the effects of drugs on cellular metabolism.

Synthesis Methods

4-(4-Fluoro-3-methoxycarbonylphenyl)picolinic acid, 95% can be synthesized in the laboratory using a variety of methods. The most common method involves the reaction of 4-fluorophenol with 3-methoxycarbonylphenyl bromide in the presence of potassium carbonate and potassium iodide. This reaction yields 4-(4-Fluoro-3-methoxycarbonylphenyl)picolinic acid, 95% in a yield of approximately 95%.

Scientific Research Applications

4-(4-Fluoro-3-methoxycarbonylphenyl)picolinic acid, 95% has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of proteins, as a substrate for the enzyme tyrosinase, and as a ligand for the binding of metal ions. It has also been used to study the structure of proteins, and to study the effects of drugs on cellular metabolism.

properties

IUPAC Name

4-(4-fluoro-3-methoxycarbonylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c1-20-14(19)10-6-8(2-3-11(10)15)9-4-5-16-12(7-9)13(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJNNEKMJHCTOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=NC=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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